2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide, commonly known as BMS-986165, is a small molecule inhibitor that has been developed to target autoimmune diseases such as psoriasis and lupus. It was discovered by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis.
Mecanismo De Acción
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that lead to inflammation. When cytokines bind to their receptors on cells, they activate JAK enzymes, which in turn activate downstream signaling pathways. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, BMS-986165 can reduce the activation of these signaling pathways and decrease inflammation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In phase 1 clinical trials, BMS-986165 was well-tolerated and showed promising results in reducing symptoms of psoriasis. However, further clinical trials are needed to determine the safety and efficacy of BMS-986165 in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986165 is that it specifically targets TYK2, which may reduce the risk of off-target effects compared to other JAK inhibitors. However, one limitation is that it has only been tested in preclinical and early clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the research and development of BMS-986165. One direction is to continue clinical trials to determine its safety and efficacy in humans for the treatment of autoimmune diseases. Another direction is to investigate its potential for the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term effects of TYK2 inhibition and the potential for resistance to develop over time.
Métodos De Síntesis
The synthesis of BMS-986165 involves a multi-step process starting with the reaction of 2-aminobenzamide with benzyl chloroformate to form the benzyl carbamate. The benzyl carbamate is then reacted with phenylsulfonyl chloride to form the phenylsulfonyl benzyl carbamate. Finally, the phenylsulfonyl benzyl carbamate is reacted with 2-isopropylphenylamine to form BMS-986165.
Aplicaciones Científicas De Investigación
BMS-986165 has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. It works by inhibiting the tyrosine kinase 2 (TYK2) enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 can reduce inflammation and potentially improve symptoms of autoimmune diseases.
Propiedades
Fórmula molecular |
C29H28N2O3S |
---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl(benzyl)amino]-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C29H28N2O3S/c1-22(2)25-17-9-11-19-27(25)30-29(32)26-18-10-12-20-28(26)31(21-23-13-5-3-6-14-23)35(33,34)24-15-7-4-8-16-24/h3-20,22H,21H2,1-2H3,(H,30,32) |
Clave InChI |
UBRGUWACOIGPLE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.